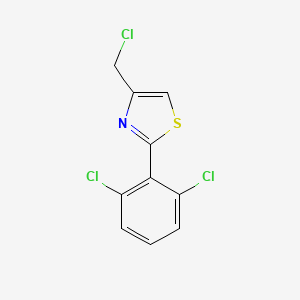

4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3NS/c11-4-6-5-15-10(14-6)9-7(12)2-1-3-8(9)13/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLRHDRKBPZOJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole typically involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the thiazole ring. The final step involves the chloromethylation of the thiazole ring using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic Substitution: Substituted thiazole derivatives with various functional groups.

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazole rings exhibit a variety of pharmacological activities, including:

- Antimicrobial Properties : Thiazole derivatives are known for their antibacterial and antifungal activities. The presence of the chloromethyl group enhances their reactivity towards biological targets .

- Anticancer Activity : Several studies have evaluated the antiproliferative effects of thiazole derivatives against various cancer cell lines. For instance, compounds derived from 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole have shown significant activity against human glioblastoma and melanoma cell lines while exhibiting low toxicity to normal cells .

- Anti-inflammatory Effects : Thiazoles are also being explored for their anti-inflammatory properties, which may contribute to their therapeutic potential in treating inflammatory diseases .

Case Studies

- Antitumor Activity : A study investigated a series of thiazole derivatives synthesized from this compound. These compounds were screened for their antiproliferative activity against multiple cancer cell lines (A549, HeLa, HT29). Some derivatives exhibited remarkable selective action against glioblastoma cells with minimal toxicity to normal cells .

- Molecular Docking Studies : In silico studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies revealed promising interactions with proteins associated with cancer progression and inflammation .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole involves its interaction with biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This covalent modification can disrupt essential biological processes, leading to antimicrobial effects. The compound may also interact with DNA, causing damage and inhibiting replication.

Comparison with Similar Compounds

Similar Compounds

4-(Bromomethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole: Similar structure but with a different substitution pattern on the phenyl ring.

2-(2,6-Dichlorophenyl)-1,3-thiazole: Lacks the chloromethyl group.

Uniqueness

4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole is unique due to the presence of both the chloromethyl and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its thiazole ring, which contains both sulfur and nitrogen atoms. Its chemical formula is , indicating the presence of three chlorine atoms. The structural features contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound is believed to disrupt bacterial cell walls, making it a potential candidate for developing new antimicrobial agents.

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, inhibiting their function. This modification can lead to the disruption of essential biological processes.

- DNA Interaction : There is evidence suggesting that the compound may interact with DNA, causing damage that inhibits replication.

Biological Activity Overview

Research has shown that compounds containing thiazole rings often exhibit significant biological activities. Below is a summary of key findings related to the biological activity of this compound:

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Disrupts bacterial cell walls | |

| Anticancer | Induces apoptosis in cancer cells | |

| Cytotoxicity | Exhibits selective cytotoxicity towards cancer cells |

Antimicrobial Studies

In a study investigating various thiazole derivatives, this compound demonstrated promising antimicrobial properties against several bacterial strains. The mechanism involved the compound's ability to penetrate bacterial membranes and interfere with metabolic functions.

Anticancer Activity

A series of experiments evaluated the anticancer potential of this compound against different cancer cell lines:

- MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.

- HepG2 (Liver Cancer) : Similar results were observed, with the compound inducing cell cycle arrest at the S and G2/M phases .

The following table summarizes the IC50 values obtained in these studies:

| Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 0.28 | Apoptosis induction |

| HepG2 | 9.6 | Cell cycle arrest |

Q & A

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves refluxing substituted benzaldehyde derivatives with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . To optimize reaction conditions, employ factorial design experiments to test variables like temperature, molar ratios, and catalyst loading. For example, a 2³ factorial design can evaluate the impact of reflux duration (4–8 hours), acid concentration (3–7 drops), and solvent purity (absolute vs. technical-grade ethanol). Computational tools (e.g., quantum chemical calculations) can predict energy barriers for key steps, such as chloromethylation, to refine experimental parameters .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: Combine single-crystal X-ray diffraction (XRD) for definitive structural confirmation (e.g., bond lengths, dihedral angles) with NMR spectroscopy (¹H/¹³C) to validate substituent positions and purity. For example, the 2,6-dichlorophenyl group’s symmetric substitution pattern produces distinct aromatic proton splitting in ¹H NMR. FT-IR can confirm functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹). Cross-validate computational geometry optimization (DFT calculations) with experimental XRD data to resolve ambiguities .

Q. How can computational methods predict the reactivity and stability of this thiazole derivative during synthesis?

Methodological Answer: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, identifying reactive sites for electrophilic/nucleophilic attacks . For stability assessment, simulate degradation pathways under varying conditions (e.g., acidic/alkaline hydrolysis) using molecular dynamics. Software like COMSOL Multiphysics can model reaction kinetics and predict byproduct formation, enabling pre-experimental optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state differences. To resolve:

Q. What methodologies are recommended for designing multi-step reactions involving this compound as an intermediate?

Methodological Answer: Adopt a systems chemistry approach :

- Map reaction networks using graph theory to identify critical intermediates and side reactions.

- Integrate microfluidic reactors for precise control of residence times and temperature gradients in sequential steps .

- Use in situ FT-IR/Raman spectroscopy to monitor intermediate formation in real time.

- Apply ICReDD’s reaction path search methods to predict feasible pathways and optimize stepwise yields .

Q. What experimental strategies minimize byproduct formation in the chloromethylation step of this compound's synthesis?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce nucleophilic byproducts.

- Catalyst design : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance chloromethyl group transfer efficiency.

- Process control : Implement feedback loops where GC-MS data automatically adjusts reagent feed rates in flow reactors .

- Green chemistry : Replace toxic chloromethylation agents (e.g., ClCH₂SO₂Cl) with safer alternatives (e.g., DCM/FeCl₃ systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.